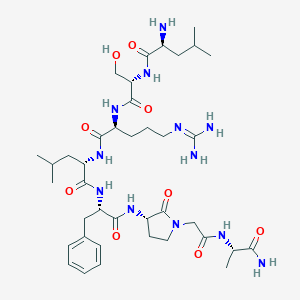

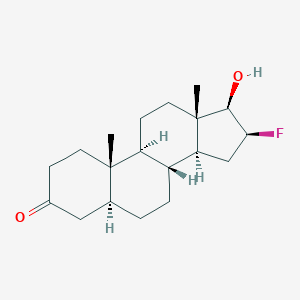

Boc-Asp(OMe)-fluorometil cetona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Boc-D-FMK se utiliza ampliamente en la investigación científica por su capacidad de inhibir las caspasas, que son enzimas involucradas en la apoptosis. Algunas de sus aplicaciones clave incluyen:

Química: Se utiliza como una herramienta para estudiar los mecanismos de inhibición de caspasas y para desarrollar nuevos inhibidores.

Biología: Se emplea en experimentos de cultivo celular para investigar el papel de las caspasas en la apoptosis y otros procesos celulares.

Medicina: Se explora como un posible agente terapéutico para enfermedades que involucran apoptosis desregulada, como el cáncer y los trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a las caspasas .

Mecanismo De Acción

Boc-D-FMK ejerce sus efectos uniéndose irreversiblemente al sitio activo de las caspasas, inhibiendo así su actividad. Esta inhibición evita la escisión de los sustratos de caspasa, que son esenciales para la ejecución de la apoptosis. Los objetivos moleculares de Boc-D-FMK incluyen varias caspasas, como la caspasa-3, la caspasa-7 y la caspasa-9 .

Análisis Bioquímico

Biochemical Properties

Boc-Asp(OMe)-fluoromethyl ketone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to prevent the cleavage and activation of caspase-3, a crucial enzyme involved in apoptosis .

Cellular Effects

Boc-Asp(OMe)-fluoromethyl ketone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to prevent cell death after exposure to certain conditions .

Molecular Mechanism

At the molecular level, Boc-Asp(OMe)-fluoromethyl ketone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks caspase activity, thereby preventing cell death .

Metabolic Pathways

Boc-Asp(OMe)-fluoromethyl ketone is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information on these interactions and effects is currently limited.

Métodos De Preparación

Boc-D-FMK se sintetiza a través de una serie de reacciones químicas que involucran la protección del grupo amino, la fluoración y la esterificación. La ruta sintética típicamente involucra los siguientes pasos:

- Protección del grupo amino con un grupo tert-butoxicarbonilo (Boc).

- Fluoración del grupo cetona.

- Esterificación para formar el producto final .

Los métodos de producción industrial involucran pasos similares pero están optimizados para la síntesis a gran escala. Las condiciones de reacción como la temperatura, el solvente y los catalizadores se controlan cuidadosamente para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Boc-D-FMK experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Boc-D-FMK se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir Boc-D-FMK en diferentes formas reducidas.

Sustitución: Boc-D-FMK puede sufrir reacciones de sustitución, particularmente en el grupo fluorometilo

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios solventes. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

Boc-D-FMK es único entre los inhibidores de caspasas debido a su actividad de amplio espectro y su unión irreversible. Los compuestos similares incluyen:

Z-VAD-FMK: Otro inhibidor de caspasa de amplio espectro, pero con unión reversible.

Q-VD-OPh: Un inhibidor pan-caspasa con una estructura química diferente y unión reversible.

DEVD-FMK: Un inhibidor específico de la caspasa-3 con unión irreversible .

La singularidad de Boc-D-FMK radica en su unión irreversible y su actividad de amplio espectro, lo que lo convierte en una herramienta valiosa en la investigación de la apoptosis .

Propiedades

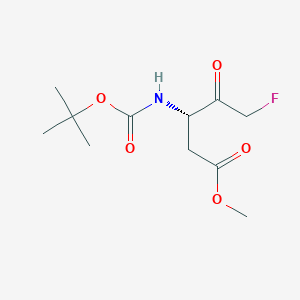

IUPAC Name |

methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOOUCRHWJYCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940205 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187389-53-3 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

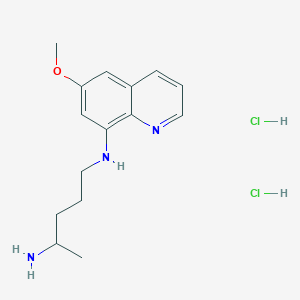

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)

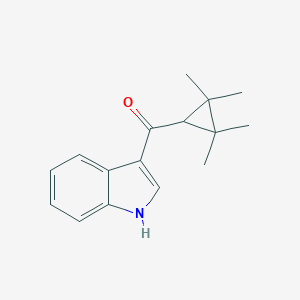

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)